N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide
Description
N²-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic indole-derived compound featuring a 6-methoxy-substituted indole core conjugated to a benzothiazole moiety via a 3-oxopropyl linker. This compound is structurally analogous to derivatives synthesized via condensation reactions between 3-formyl-indole precursors and aminothiazole or arylthiourea derivatives under acidic reflux conditions . Its molecular framework suggests applications in medicinal chemistry, particularly in targeting proteins or enzymes that recognize planar aromatic systems.
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-13-7-6-12-10-16(22-15(12)11-13)19(26)21-9-8-18(25)24-20-23-14-4-2-3-5-17(14)28-20/h2-7,10-11,22H,8-9H2,1H3,(H,21,26)(H,23,24,25) |
InChI Key |
CVAIMNGTCGNZHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. In cancer cells, the compound can induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with three structurally related derivatives, focusing on substituent variations, molecular properties, and synthetic pathways.
Physicochemical and Electronic Properties
- Benzothiazole vs.
- Thiazolidinone vs. Indole-Carboxamide: The thiazolidinone derivatives lack the methoxy group and carboxamide linker, reducing steric bulk but increasing hydrogen-bonding capacity via the 4-oxo group .
Crystallographic and Structural Analysis
For example:
Biological Activity
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on recent research findings, including its effects on various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 404.46 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities, and an indole-based core that enhances its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of several cancer cell lines, including:
- Human epidermoid carcinoma (A431)
- Non-small cell lung cancer (A549, H1299)
- Apoptosis Induction : Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells. It triggers apoptotic pathways that lead to increased cell death in A431 and A549 cells .
- Cell Cycle Arrest : The compound also induces cell cycle arrest, preventing cancer cells from progressing through the cell cycle phases, particularly at G0/G1 phase .
- Inhibition of Inflammatory Cytokines : The compound significantly reduces the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), suggesting a dual role in both anticancer and anti-inflammatory activities .
The mechanism by which this compound exerts its biological effects involves:
- Signaling Pathway Modulation : The compound has been reported to inhibit key signaling pathways associated with cancer progression, specifically the AKT and ERK pathways. This modulation contributes to its effectiveness in reducing tumor cell survival and proliferation .
Case Studies
Several studies have explored the biological activity of related benzothiazole derivatives, providing insights into the potential applications of this compound:
- Benzothiazole Derivatives in Cancer Therapy : Research has shown that modifications to the benzothiazole structure can enhance anticancer efficacy. For instance, compounds similar to this compound have demonstrated potent activity against various cancer types .
- Dual Action Compounds : Studies indicate that compounds with both anticancer and anti-inflammatory properties are particularly promising for therapeutic development. The dual action observed in this compound positions it as a candidate for further research in combination therapies .
Q & A
What are the established synthetic routes for N²-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide?
Level: Basic
Answer:
The synthesis typically involves coupling benzothiazole and indole precursors via amide bond formation. A common approach is refluxing 6-methoxy-1H-indole-2-carboxylic acid derivatives with 1,3-benzothiazol-2-amine intermediates in acetic acid or chloroform. For example, describes a method where 3-formyl-1H-indole-2-carboxylic acid reacts with 2-aminothiazol-4(5H)-one under reflux in acetic acid, followed by recrystallization from DMF/acetic acid. Similarly, highlights the use of chloroform as a solvent for refluxing benzothiazole-3-carboxamide intermediates with substituted amines, yielding thiazolidinone derivatives. Key steps include monitoring reaction progress via TLC and purification via column chromatography or recrystallization .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Answer:
Characterization relies on IR spectroscopy (to confirm amide C=O stretches at ~1660–1680 cm⁻¹ and NH bends), ¹H/¹³C NMR (to verify methoxy groups, indole protons, and benzothiazole aromatic systems), and elemental analysis (to validate stoichiometry). For instance, reports specific NMR shifts for a similar benzothiazole derivative: δ = 3.76 ppm (methoxy protons) and 7.01–7.73 ppm (aromatic protons). Mass spectrometry (HRMS) or X-ray crystallography (for absolute configuration) may supplement these methods .
How can researchers optimize reaction conditions for coupling benzothiazole and indole moieties?
Level: Advanced
Answer:
Optimization involves:
- Solvent selection : Chloroform or acetic acid enhances solubility of aromatic intermediates ().
- Catalyst screening : Acidic conditions (e.g., acetic acid) promote amide bond formation, while bases like sodium acetate stabilize reactive intermediates ().
- Temperature control : Reflux (~80–110°C) ensures sufficient energy for coupling without degrading heat-sensitive groups ().
- Stoichiometry : A 10% excess of the indole carboxylate precursor improves yield, as seen in ’s 1.1:1 molar ratio. Post-reaction, rapid cooling precipitates the product, minimizing side reactions .
How should discrepancies in NMR data during characterization be resolved?
Level: Advanced
Answer:
Discrepancies (e.g., unexpected splitting or shifts) may arise from tautomerism (common in benzothiazole derivatives) or crystal packing effects . To resolve:
- Perform variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism).
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals. utilized DMSO-d₆ for NMR analysis, which stabilizes certain tautomeric forms .
What challenges arise in X-ray crystallographic analysis of this compound?
Level: Advanced
Answer:
Key challenges include:
- Crystal quality : Poor diffraction due to flexible side chains (e.g., the 3-oxopropyl group). Slow crystallization from ethanol or DMF/acetic acid mixtures improves crystal packing ().
- Disorder : The benzothiazole and indole moieties may exhibit rotational disorder. Refinement with SHELXL ( ) and restraints on thermal parameters mitigate this.
- Hydrogen bonding : Non-classical interactions (e.g., C–H⋯O) require careful modeling. resolved such interactions using difference Fourier maps and isotropic refinement of H-atoms .
What are the key steps in confirming molecular structure via X-ray crystallography?
Level: Basic
Answer:
Data collection : Use a single crystal (0.2–0.3 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure solution : Apply direct methods (e.g., SHELXT in SHELX suite) for phase determination.
Refinement : Iterative cycles in SHELXL to adjust atomic coordinates and displacement parameters.
Validation : Check R-factors (<5%), residual electron density, and geometric parameters (e.g., bond lengths) against literature values. achieved R1 = 0.05 for a related structure .
How can non-classical hydrogen bonding in crystal packing be analyzed?
Level: Advanced
Answer:
Non-classical interactions (e.g., C–H⋯O, S⋯S) are identified using:
- Mercury software : Visualize contacts within 3.6–4.0 Å.
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., observed S⋯S contacts at 3.62 Å).
- DFT calculations : Assess interaction energies (e.g., NCI plots). These interactions often stabilize supramolecular architectures, such as ribbons or dimers .
How can low yields in amide bond formation be addressed?
Level: Advanced
Answer:
Low yields (<40%, as in ) may result from:
- Steric hindrance : Use bulkier solvents (e.g., DMF) to improve solubility.
- Activating agents : Employ carbodiimides (EDC/HOBt) to enhance coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time and improves purity. Post-synthetic purification via flash chromatography (e.g., ethyl acetate/hexane gradients) removes unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
